molecular formula C13H9ClN2OS B1349889 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 827614-35-7

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine

Cat. No. B1349889
CAS RN: 827614-35-7
M. Wt: 276.74 g/mol
InChI Key: YNNAGDCTUSMWFZ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a member of the thienopyrimidine family of compounds. It is a heterocyclic aromatic compound that is used in various scientific research applications. It is a valuable tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research into 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine often involves its synthesis and characterization as part of broader efforts to explore novel chemical entities with potential therapeutic applications. One study detailed the synthesis of novel fused thiazolopyrimidinones and pyrimidothiazinones from reactions involving this compound derivatives. The synthesized compounds were evaluated for their cytotoxic activity against breast and hepatocellular carcinoma cell lines, revealing promising activity for some derivatives (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Another research direction involves assessing the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives. A study synthesized a series of thieno[2,3-d]pyrimidine heterocyclic compounds and tested them for antimicrobial and anti-inflammatory activities. These compounds showed remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of this compound derivatives as bioactive molecules (Tolba et al., 2018).

Antitumor Activity

The antitumor potential of thienopyrimidine derivatives is a significant area of research. For example, a study on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives found that many newly synthesized compounds displayed potent anticancer activity. These compounds were tested against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Design and Synthesis of Antitumor Agents

Further illustrating the versatility of this compound derivatives, another study focused on the design, synthesis, and biological evaluation of novel derivatives as potent antitumor agents. It identified compounds with excellent potency against cancer cell lines, underscoring the structure-activity relationships critical for optimizing anticancer activity. These studies highlight the potential of thieno[3,2-d]pyrimidine derivatives in developing new cancer therapies (Liu et al., 2014).

properties

IUPAC Name

4-chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)15-7-16-13(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNAGDCTUSMWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222071
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827614-35-7
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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